molecular formula C10H4F17I B7724950 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane CAS No. 68390-33-0

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Cat. No.: B7724950
CAS No.: 68390-33-0
M. Wt: 574.02 g/mol
InChI Key: XVKJSLBVVRCOIT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS 2043-53-0) is a highly fluorinated alkyl iodide with the molecular formula C₁₀H₄F₁₇I and a molecular weight of 574.02 g/mol . It is structurally characterized by a perfluorinated carbon chain (C8F17) attached to an ethyl group terminated by an iodine atom. This compound is a solid at room temperature, with a melting point of 54–58°C and a boiling point of 178°C . Its high density (1.88 g/cm³) and fluorine content contribute to its chemical inertness and thermal stability, making it useful in fluoropolymer synthesis and as a surfactant precursor .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKJSLBVVRCOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062123
Record name 1-(Perfluorooctyl)-2-iodoethane
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Molecular Weight

574.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2043-53-0, 68390-33-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
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Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Record name Alkyl iodides, C10-12, gamma-omega-perfluoro
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Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Record name 1-(Perfluorooctyl)-2-iodoethane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
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Preparation Methods

Reaction Overview

Telomerization is a radical-mediated chain-extension process that combines tetrafluoroethylene (TFE) with iodine to form perfluorinated alkyl iodides. This method is widely documented in organic synthesis literature.

Mechanism

  • Initiation : A radical initiator (e.g., peroxides) generates iodine radicals (*I- *).

  • Propagation : TFE monomers sequentially add to the iodine radical, forming a perfluorinated chain:

    C2F4+I- IC2F4nC2F4I(C2F4)n\text{C}_2\text{F}_4 + \text{I- } \rightarrow \text{IC}_2\text{F}_4- \xrightarrow{n\,\text{C}_2\text{F}_4} \text{I}(\text{C}_2\text{F}_4)_n-
  • Termination : The radical intermediate abstracts a hydrogen atom or combines with another radical to yield the final product.

Experimental Conditions

  • Temperature : 80–120°C

  • Pressure : 10–30 bar (to maintain TFE in liquid phase)

  • Catalyst : Di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN)

  • Yield : 88–99%

Key Findings

  • Firestone et al. (1982) achieved 99% purity using a continuous-flow reactor with DTBP.

  • Carrel and Seeberger (2008) optimized monomer feed rates to reduce oligomerization byproducts, attaining 88% yield.

Electrochemical Fluorination (ECF)

Process Description

ECF involves electrolyzing a hydrocarbon-iodide mixture in anhydrous hydrogen fluoride (HF), substituting hydrogen atoms with fluorine.

Cell Configuration

  • Anode : Nickel or carbon

  • Cathode : Iron

  • Electrolyte : HF with ~5% substrate

Reaction Steps

  • Iodination : The hydrocarbon (e.g., decane) reacts with iodine to form 1-iododecane.

  • Fluorination : Electrolysis replaces C–H bonds with C–F bonds:

    C10H21I+34HFC10H4F17I+17H2+2HI\text{C}_{10}\text{H}_{21}\text{I} + 34\,\text{HF} \rightarrow \text{C}_{10}\text{H}_4\text{F}_{17}\text{I} + 17\,\text{H}_2 + 2\,\text{HI}

Performance Metrics

  • Current Efficiency : 40–60%

  • Purity : 92–97%

  • Challenges : Corrosion of equipment, HF handling risks

Thermal Treatment with Organic Additives

Patent-Based Purification Method

A patented process (EP2096099B1) purifies crude fluorotelomer iodides by heating with organic additives to degrade perfluoroalkanoic acid (PFOA) impurities.

Procedure

  • Heating : Crude 1-iodo-1H,1H,2H,2H-perfluorodecane is mixed with 0.1–20% glycols or alcohols.

  • Temperature : 175–225°C for 2–6 hours.

  • Outcome : PFOA content reduced from >500 ppm to <10 ppm.

Industrial Advantages

  • Eliminates carcinogenic byproducts.

  • Compatible with large-scale reactors.

Comparative Analysis of Methods

MethodTemperature Range (°C)Yield (%)Purity (%)Scalability
Telomerization80–12088–9995–99Lab/Industrial
Electrochemical ECF20–4040–6092–97Industrial
Thermal Treatment175–225>95>99Industrial

Synthetic Challenges and Optimization

Byproduct Formation

  • Telomerization : Oligomers (e.g., C₆F₁₃I) form if TFE concentration is too high.

  • ECF : Partial fluorination products (e.g., C₁₀H₈F₁₃I) require fractional distillation.

Solubility Considerations

The compound’s low solubility in polar solvents (0.2 g/L in water at 25°C) necessitates fluorophilic reaction media, such as perfluorooctane or supercritical CO₂.

Industrial Applications and Environmental Impact

Derivative Synthesis

  • Fluorotelomer Alcohols : Used in waterproofing textiles.

  • Polymer Precursors : Methacrylate esters for anti-reflective coatings.

Regulatory Status

  • The EU’s REACH regulation restricts perfluorinated substances due to bioaccumulation risks.

  • Thermal treatment reduces PFOA emissions, aligning with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily undergoes substitution reactions due to the presence of the iodine atom. Common reactions include:

    Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Radical Substitution: Under radical conditions, the iodine atom can be replaced by other radicals.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are used under mild to moderate conditions.

    Radical Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products:

    Nucleophilic Substitution: Products include perfluorinated alkyl alcohols, nitriles, or amines.

    Radical Substitution: Products depend on the nature of the radical used in the reaction.

Scientific Research Applications

Materials Science

Fluorinated Polymers :
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane is utilized in the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances hydrophobicity and chemical resistance. For instance:

  • Cationic Polyelectrolytes : The compound has been used to modify amine side groups in cationic polyelectrolytes through quaternization reactions. This modification improves the material's performance in various applications such as drug delivery systems and water treatment processes .

Graphene Functionalization

The compound is employed as a heteroatom-donating agent in the synthesis of doped graphene. The presence of fluorine enhances the electronic properties of graphene-based materials:

  • Doped Graphene Production : A modified flash Joule heating technique incorporates 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane to achieve high levels of fluorine substitution in graphene lattices. This process allows for better control over the doping levels and improves the material's conductivity and chemical stability .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

  • Fluorinated Building Blocks : It is used to create various fluorinated intermediates and products that are essential in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance solubility and bioavailability of compounds .

Environmental Applications

Due to its stability and resistance to degradation:

  • Environmental Monitoring : The compound's persistence makes it a candidate for studying the environmental impact of perfluorinated compounds (PFAS). Research indicates that similar compounds can bioaccumulate and affect wildlife health .

Case Study 1: Fluorinated Drug Delivery Systems

A study demonstrated the use of cationic polyelectrolytes containing heptadecafluoro-10-iododecane for improving drug encapsulation efficiency and release profiles in targeted delivery systems. The results indicated enhanced stability and controlled release rates compared to non-fluorinated counterparts.

Case Study 2: Graphene-Based Sensors

Research involving the functionalization of graphene with heteroatoms showed that incorporating heptadecafluoro-10-iododecane significantly improved sensor sensitivity for detecting environmental pollutants. The modified sensors exhibited lower detection limits due to enhanced interaction with target analytes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily involves its ability to undergo substitution reactions. The iodine atom acts as a leaving group, allowing for the introduction of various functional groups into the perfluorinated alkyl chain. This reactivity is leveraged in the synthesis of complex fluorinated molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is part of a broader class of perfluoroalkyl iodides (PFAIs) . Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Functional Group Melting Point (°C) Boiling Point (°C) Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane 2043-53-0 C₁₀H₄F₁₇I Iodide (-I) 54–58 178 Fluoropolymer synthesis, surfactants, reagents in organic chemistry
Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-12-iodo- 2043-54-1 C₁₂H₄F₂₁I Iodide (-I) N/A >200 Longer-chain fluorinated surfactants, specialized polymer additives
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate 142010-50-2 C₁₁H₄F₁₇NO Isocyanate (-NCO) N/A N/A Polyurethane and fluoropolymer cross-linking
Perfluorooctyl iodide (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-8-iodooctane) N/A C₈F₁₇I Iodide (-I) ~40 142 Pharmaceutical intermediates (e.g., perfluorooctyl bromide production)

Key Observations :

  • Chain Length and Fluorination : The target compound (C10) has a longer perfluorinated chain than perfluorooctyl iodide (C8), increasing its hydrophobicity and thermal stability .
  • Functional Groups : Replacing the iodide with isocyanate (e.g., CAS 142010-50-2) alters reactivity, enabling cross-linking in polymers .
  • Environmental Impact: All PFAIs share environmental concerns due to persistence, but iodine-containing derivatives may degrade into reactive intermediates, unlike non-halogenated perfluoroalkyl acids (e.g., PFOA) .
Physicochemical Properties
  • Density: The target compound (1.88 g/cm³) is denser than perfluorooctanoic acid (PFOA, ~1.7 g/cm³) due to iodine’s atomic weight .
  • Thermal Stability : Its higher boiling point (178°C) vs. perfluorooctyl iodide (142°C) reflects increased chain length and intermolecular forces .

Q & A

Q. What protocols ensure ethical and reproducible handling of toxicity data conflicting with industrial studies?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design transparent studies. Disclose all methodological details (e.g., cell lines, exposure durations) to enable replication. Use systematic review tools like PRISMA to synthesize conflicting evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

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